Cas no 959795-58-5 (2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine)

2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a chloro-substituted pyrrolopyrimidine core with a pentan-3-yl side chain. This structure confers versatility in medicinal chemistry and pharmaceutical research, particularly as a key intermediate in the synthesis of biologically active molecules. The chloro group at the 2-position enhances reactivity for further functionalization, while the pentan-3-yl moiety may influence lipophilicity and binding affinity. Its well-defined molecular architecture makes it valuable for developing kinase inhibitors or nucleoside analogs. The compound’s stability and purity are critical for reproducible results in drug discovery applications. Suitable for controlled reactions, it serves as a scaffold for targeted modifications in small-molecule therapeutics.
2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine structure
959795-58-5 structure
Product Name:2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine
CAS No:959795-58-5
MF:C11H14ClN3
MW:223.701961040497
CID:1094998
PubChem ID:58015932
Update Time:2025-11-01

2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine
    • 2-chloro-7-pentan-3-ylpyrrolo[2,3-d]pyrimidine
    • YWICSOZDCVYNQD-UHFFFAOYSA-N
    • 959795-58-5
    • SCHEMBL4187054
    • 2-Chloro-7-(1-ethyl-propyl)-7H-pyrrolo[2,3-d]pyrimidine
    • DB-217244
    • Inchi: 1S/C11H14ClN3/c1-3-9(4-2)15-6-5-8-7-13-11(12)14-10(8)15/h5-7,9H,3-4H2,1-2H3
    • InChI Key: YWICSOZDCVYNQD-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C2C=CN(C2=N1)C(CC)CC

Computed Properties

  • Exact Mass: 223.0876252g/mol
  • Monoisotopic Mass: 223.0876252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 30.7Ų

2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine Pricemore >>

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Additional information on 2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine

2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 959795-58-5): A Comprehensive Overview

2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 959795-58-5) is a unique and versatile compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.

The molecular structure of 2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine is characterized by a pyrrolopyrimidine core substituted with a chlorine atom at the 2-position and a pentan-3-yl group at the 7-position. The presence of these substituents imparts specific chemical and biological properties to the molecule, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of 2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers found that the compound effectively inhibits viral replication by targeting key viral enzymes, thereby reducing viral load and mitigating disease severity.

In addition to its antiviral properties, 2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine has shown promise in cancer research. A study conducted by a team of scientists at the National Cancer Institute demonstrated that this compound selectively inhibits the growth of various cancer cell lines, particularly those derived from lung and breast cancers. The mechanism of action involves the modulation of cell cycle progression and induction of apoptosis in cancer cells, while sparing normal cells.

The anti-inflammatory effects of 2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine have also been investigated. Research published in the Journal of Inflammation Research in 2020 indicated that this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine could be a valuable therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine have been extensively studied to assess its suitability for clinical use. Preclinical studies have shown that this compound exhibits favorable oral bioavailability and a long half-life, which are desirable attributes for a potential drug candidate. Furthermore, it has demonstrated low toxicity in animal models, suggesting a favorable safety profile.

In conclusion, 2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 959795-58-5) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development in the fields of antiviral therapy, oncology, and inflammation. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical potential.

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